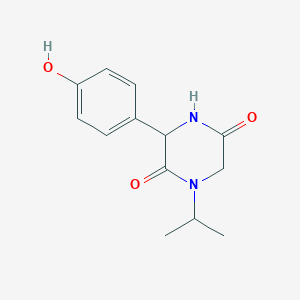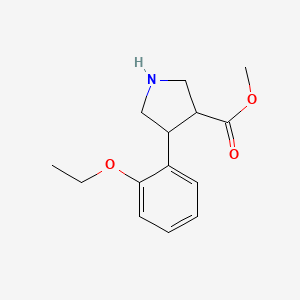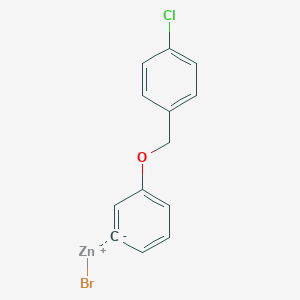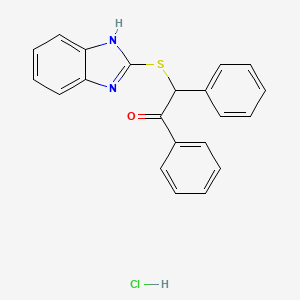
2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-benzo[d]imidazol-2-yl)thio)-1,2-diphenylet is a compound that features a benzimidazole moiety linked to a diphenyl structure via a thioether linkage. Benzimidazole derivatives are known for their broad range of biological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1,2-diphenylet can be achieved through several methods. One common approach involves the reaction of 2-mercaptobenzimidazole with diphenylmethanol under acidic conditions . Another method includes the use of phenylhydrazine and acetic acid, followed by purification steps . Industrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
2-((1H-benzo[d]imidazol-2-yl)thio)-1,2-diphenylet undergoes various chemical reactions, including:
Scientific Research Applications
2-((1H-benzo[d]imidazol-2-yl)thio)-1,2-diphenylet has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)-1,2-diphenylet involves binding to DNA grooves, leading to DNA cleavage through peroxide-mediated processes . This interaction disrupts cellular processes, resulting in cytotoxic effects on cancer cells . The compound also inhibits cyclin-dependent kinase-8, which plays a role in cell cycle regulation .
Comparison with Similar Compounds
2-((1H-benzo[d]imidazol-2-yl)thio)-1,2-diphenylet can be compared with other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
These compounds share the benzimidazole core but differ in their functional groups and biological activities, highlighting the unique properties of 2-((1H-benzo[d]imidazol-2-yl)thio)-1,2-diphenylet .
Properties
Molecular Formula |
C21H17ClN2OS |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone;hydrochloride |
InChI |
InChI=1S/C21H16N2OS.ClH/c24-19(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)25-21-22-17-13-7-8-14-18(17)23-21;/h1-14,20H,(H,22,23);1H |
InChI Key |
GXXQKNZZWNAZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)-2-phenylacetic acid](/img/structure/B14877093.png)
![8-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B14877101.png)
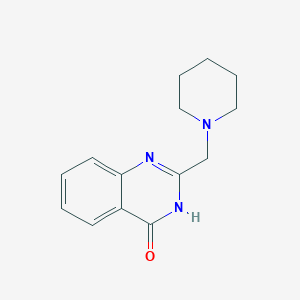

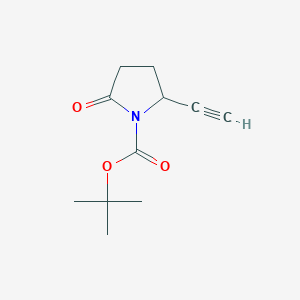
![Ethyl 6-methyl-3-(2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B14877124.png)
